3,8-Dibromo-6-methylimidazo[1,2-a]pyridine 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1072944-58-1
VCID: VC2812735
InChI: InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3
SMILES: CC1=CN2C(=CN=C2C(=C1)Br)Br
Molecular Formula: C8H6Br2N2
Molecular Weight: 289.95 g/mol

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

CAS No.: 1072944-58-1

Cat. No.: VC2812735

Molecular Formula: C8H6Br2N2

Molecular Weight: 289.95 g/mol

* For research use only. Not for human or veterinary use.

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine - 1072944-58-1

Specification

CAS No. 1072944-58-1
Molecular Formula C8H6Br2N2
Molecular Weight 289.95 g/mol
IUPAC Name 3,8-dibromo-6-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3
Standard InChI Key HWOBYRIEVQZDGR-UHFFFAOYSA-N
SMILES CC1=CN2C(=CN=C2C(=C1)Br)Br
Canonical SMILES CC1=CN2C(=CN=C2C(=C1)Br)Br

Introduction

Physical and Chemical Properties

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is characterized by specific physicochemical properties that define its behavior in chemical reactions and biological systems.

Basic Properties

Table 1 summarizes the key physical and chemical properties of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine:

PropertyValue
CAS Number1072944-58-1
Molecular FormulaC8H6Br2N2
Molecular Weight289.95 g/mol
Physical AppearanceLight yellow solid (typically)
Standard InChIInChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3
Standard InChIKeyHWOBYRIEVQZDGR-UHFFFAOYSA-N
SMILESCC1=CN2C(=CN=C2C(=C1)Br)Br
XLogP33.8 (estimated)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0

Spectroscopic Properties

While specific spectroscopic data for 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is limited in the available literature, related imidazo[1,2-a]pyridine compounds demonstrate characteristic spectral patterns. For example, analogous compounds like 6-bromo-3-methylimidazo[1,2-a]pyridine typically show characteristic peaks in 1H NMR spectra for the methyl protons and aromatic protons of the heterocyclic system .

Synthesis Methodologies

General Synthetic Approaches for Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines, including brominated derivatives, typically employs several established methodologies:

  • Condensation Reactions: The traditional synthesis involves the reaction of 2-aminopyridines with α-haloketones . This procedure was initially reported by Tschitschibabin and has been optimized over the years to improve yields and reaction conditions .

  • Multicomponent Reactions: Modern approaches utilize multicomponent reactions that allow for the one-pot synthesis of imidazo[1,2-a]pyridines with diverse substitution patterns .

  • Metal-Catalyzed Reactions: Various transition metal catalysts facilitate the formation of the imidazo[1,2-a]pyridine ring system with specific functionalization patterns .

Specific Synthesis of Brominated Derivatives

The synthesis of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine specifically involves halogenation of the imidazo[1,2-a]pyridine core structure. This typically requires:

  • Initial formation of the 6-methylimidazo[1,2-a]pyridine core structure

  • Regioselective bromination at the 3 and 8 positions using appropriate brominating reagents

Comparative studies with related compounds like 6-bromo-3-methylimidazo[1,2-a]pyridine, 3-bromo-6-methylimidazo[1,2-a]pyridine, and 2,8-dibromo-6-methylimidazo[1,2-a]pyridine provide insights into the synthetic strategies and reaction conditions for achieving the desired bromine substitution pattern .

Chemical Reactivity

General Reactivity Patterns

The reactivity of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is largely determined by the presence of the two bromine atoms, which serve as excellent leaving groups for various coupling reactions:

  • Cross-Coupling Reactions: The bromine atoms facilitate Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling further functionalization .

  • Nucleophilic Substitution: The brominated positions can undergo nucleophilic aromatic substitution with various nucleophiles.

  • Metalation Reactions: Selective metal-halogen exchange can be achieved at the brominated positions, allowing for regioselective functionalization.

Position-Specific Reactivity

The reactivity of the bromine atoms at positions 3 and 8 may differ based on the electronic properties of the heterocyclic system. Typically, the bromine at position 3 demonstrates higher reactivity in coupling reactions compared to position 8, allowing for selective functionalization strategies .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications and Biological Activities

Synthetic Applications

3,8-Dibromo-6-methylimidazo[1,2-a]pyridine serves as a valuable synthetic intermediate in several contexts:

  • Building Block: Functions as a precursor for the synthesis of more complex imidazo[1,2-a]pyridine derivatives with potential biological activities .

  • Chemical Library Development: Used in the preparation of diverse compound libraries for drug discovery programs.

  • Structure-Activity Relationship Studies: The systematic replacement of bromine atoms allows for structure-activity relationship studies to optimize biological activity.

Current Research and Future Perspectives

Current research involving brominated imidazo[1,2-a]pyridines focuses on several aspects:

  • Synthetic Methodology Development: Continued refinement of synthetic routes to improve efficiency, selectivity, and environmental impact.

  • Medical Applications: Investigation of the potential therapeutic applications in cancer treatment, particularly as PI3K inhibitors and for targeting glioblastoma multiforme .

  • Structure Optimization: Modification of the core structure to enhance specific biological activities and improve pharmacokinetic properties.

Future research directions may include:

  • Development of more selective synthetic methods for regiospecific functionalization

  • Exploration of the compound's potential in materials science applications

  • Investigation of novel biological targets for imidazo[1,2-a]pyridine-based drug candidates

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator